

Spectroscopic comparison between Dimethyl cis-1,2,3,6-tetrahydrophthalate and its anhydride

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Compound of Interest

Compound Name: *Dimethyl cis-1,2,3,6-tetrahydrophthalate*

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A Spectroscopic Showdown: Dimethyl cis-1,2,3,6-tetrahydrophthalate vs. Its Anhydride

A detailed spectroscopic comparison of **Dimethyl cis-1,2,3,6-tetrahydrophthalate** and its parent anhydride, cis-1,2,3,6-tetrahydrophthalic anhydride, reveals key differences in their molecular fingerprints. This guide provides a comprehensive analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

The structural divergence between the diester, **Dimethyl cis-1,2,3,6-tetrahydrophthalate**, and the cyclic anhydride, cis-1,2,3,6-tetrahydrophthalic anhydride, gives rise to distinct spectroscopic features. The opening of the anhydride ring to form two methyl ester functionalities results in predictable and observable changes across various analytical techniques.

At a Glance: Key Spectroscopic Differences

Spectroscopic Technique	Dimethyl cis-1,2,3,6-tetrahydrophthalate	cis-1,2,3,6-tetrahydrophthalic anhydride	Key Differentiator
Infrared (IR) Spectroscopy	~1730 cm ⁻¹ (C=O stretch of ester)	~1850 cm ⁻¹ and ~1780 cm ⁻¹ (asymmetric and symmetric C=O stretches of anhydride)	Presence of two distinct carbonyl peaks for the anhydride versus a single ester carbonyl peak.
¹ H NMR Spectroscopy	~3.7 ppm (singlet, 6H, -OCH ₃)	No methyl proton signals	Appearance of a singlet corresponding to the two methyl ester groups.
¹³ C NMR Spectroscopy	~52 ppm (-OCH ₃), ~173 ppm (C=O)	~170 ppm (C=O)	Presence of a signal for the methoxy carbons and a characteristic ester carbonyl chemical shift.
Mass Spectrometry (EI)	Molecular Ion (M ⁺) at m/z 198	Molecular Ion (M ⁺) at m/z 152	A difference in molecular weight of 46 units, corresponding to the addition of two methyl groups and the loss of an oxygen atom.

In-Depth Spectroscopic Analysis

Infrared (IR) Spectroscopy

The most telling difference in the IR spectra lies in the carbonyl stretching region. cis-1,2,3,6-tetrahydrophthalic anhydride exhibits two characteristic C=O stretching bands due to the symmetric and asymmetric vibrations of the anhydride functional group, typically appearing

around 1850 cm^{-1} and 1780 cm^{-1} . In contrast, **Dimethyl cis-1,2,3,6-tetrahydrophthalate** displays a single, strong absorption band for the ester carbonyl group, typically around 1730 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum of **Dimethyl cis-1,2,3,6-tetrahydrophthalate** is clearly distinguished by the presence of a sharp singlet at approximately 3.7 ppm, integrating to six protons, which corresponds to the two equivalent methoxy groups ($-\text{OCH}_3$). This signal is absent in the spectrum of the anhydride. Both compounds show signals for the olefinic and aliphatic protons of the cyclohexene ring, though their chemical shifts may vary slightly due to the different electronic environments. For the anhydride, the olefinic protons typically appear around 6.0 ppm, the methine protons adjacent to the carbonyls around 3.5 ppm, and the methylene protons between 2.3 and 2.6 ppm.

^{13}C NMR: The ^{13}C NMR spectrum of the diester provides further confirmation of its structure with a signal for the methoxy carbons appearing around 52 ppm and the ester carbonyl carbons resonating at approximately 173 ppm. The anhydride shows its carbonyl carbons at a slightly different chemical shift, typically around 170 ppm.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry reveals a clear difference in the molecular weights of the two compounds. **Dimethyl cis-1,2,3,6-tetrahydrophthalate** shows a molecular ion peak (M^+) at a mass-to-charge ratio (m/z) of 198.^{[1][2]} In contrast, cis-1,2,3,6-tetrahydrophthalic anhydride exhibits its molecular ion peak at m/z 152.^{[3][4]} The fragmentation patterns also differ significantly, reflecting the distinct functional groups present in each molecule.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed.

Infrared (IR) Spectroscopy (Liquid Film Method)

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place a single drop of the liquid sample (**Dimethyl cis-1,2,3,6-tetrahydrophthalate**) or a solution of the solid sample (cis-1,2,3,6-tetrahydrophthalic anhydride in a suitable volatile

solvent) onto one of the plates.

- Carefully place the second plate on top, spreading the sample into a thin, uniform film.
- Mount the plates in the spectrometer's sample holder.
- Acquire the spectrum according to the instrument's operating procedure.
- Clean the plates thoroughly with an appropriate solvent after analysis.

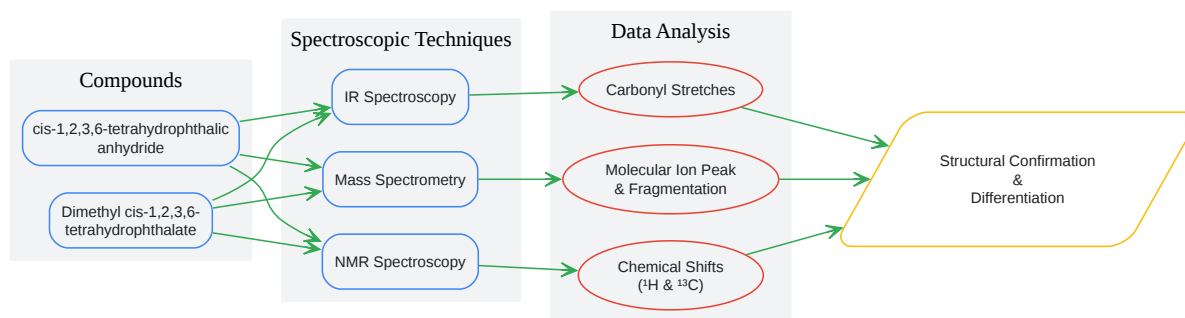
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Accurately weigh approximately 5-20 mg of the sample.
- Dissolve the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube to a volume of approximately 0.6-0.7 mL.
- Cap the NMR tube and ensure the solution is homogeneous.
- Insert the tube into the NMR spectrometer.
- Acquire the ^1H and ^{13}C NMR spectra following the instrument's standard procedures, including shimming and referencing to the solvent signal or an internal standard (e.g., TMS).

Electron Ionization Mass Spectrometry (EI-MS)

- Prepare a dilute solution of the sample in a volatile organic solvent.
- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
- The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio.
- The detector records the abundance of each ion, generating the mass spectrum.

Logical Flow of Spectroscopic Comparison



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Caption: Logical workflow for the spectroscopic comparison of the diester and its anhydride.

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